REACTION_CXSMILES
|
[CH3:1][S:2]([C:5]1[CH:6]=[C:7]([CH:11]=[CH:12][CH:13]=1)[C:8]([OH:10])=[O:9])(=[O:4])=[O:3].[N+:14]([O-])([O-:16])=[O:15].[K+]>S(=O)(=O)(O)O>[CH3:1][S:2]([C:5]1[CH:6]=[C:7]([CH:11]=[C:12]([N+:14]([O-:16])=[O:15])[CH:13]=1)[C:8]([OH:10])=[O:9])(=[O:3])=[O:4] |f:1.2|
|
Name
|
|
Quantity
|
32.5 g
|
Type
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reactant
|
Smiles
|
CS(=O)(=O)C=1C=C(C(=O)O)C=CC1
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Name
|
|
Quantity
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130 mL
|
Type
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solvent
|
Smiles
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S(O)(O)(=O)=O
|
Name
|
potassium nitrate
|
Quantity
|
32.8 g
|
Type
|
reactant
|
Smiles
|
[N+](=O)([O-])[O-].[K+]
|
Control Type
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UNSPECIFIED
|
Setpoint
|
110 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
subsequently cooled to room temperature
|
Type
|
ADDITION
|
Details
|
poured onto ice
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Type
|
CUSTOM
|
Details
|
the precipitate collected
|
Name
|
|
Type
|
product
|
Smiles
|
CS(=O)(=O)C=1C=C(C(=O)O)C=C(C1)[N+](=O)[O-]
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 0.114 mmol | |
AMOUNT: MASS | 28 g | |
YIELD: PERCENTYIELD | 71% | |
YIELD: CALCULATEDPERCENTYIELD | 0.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |